molecular formula C12H11N5O B14105315 N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide

N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide

Cat. No.: B14105315
M. Wt: 241.25 g/mol
InChI Key: FDOVHAATHTXBQP-SXGWCWSVSA-N
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Description

N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyridine ring connected through a carbohydrazide linkage. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-pyrazinoic acid hydrazide and 2-pyridinecarboxaldehyde. The reaction is carried out in an ethanol solution, where the mixture is refluxed with stirring at 60°C for approximately 5 hours. After the reaction is complete, the solution is filtered, and the product is obtained as colorless crystals after a period of crystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in the reactions of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazine or pyridine derivatives.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H11N5O/c1-9(10-2-4-13-5-3-10)16-17-12(18)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,18)/b16-9-

InChI Key

FDOVHAATHTXBQP-SXGWCWSVSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=NC=C2

solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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